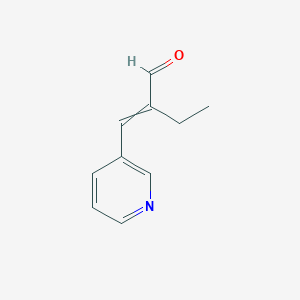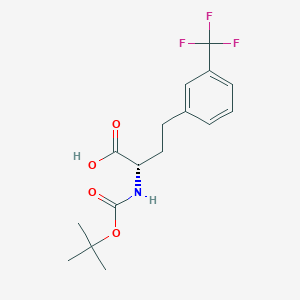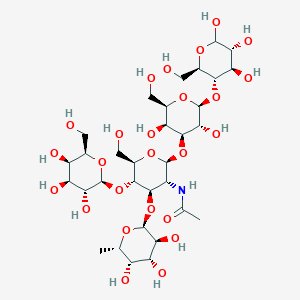
lacto-n-Fucopentaose III
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lacto-n-Fucopentaose III is a human milk oligosaccharide (HMO) with potential health benefits, particularly in infants. It is a pentasaccharide containing the Lewis (x) trisaccharide and is found in human milk and on the helminth parasite Schistosoma mansoni . This compound plays a significant role in immune development and modulation of the intestinal environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lacto-n-Fucopentaose III is synthesized by the α1,3-fucosyltransfer reaction to the glucosamine (GlcNAc) moiety in the lacto-N-neotetraose (LNnT) skeleton using α1,3-fucosyltransferase (α1,3-FucT) . The known α1,3-FucTs also transfer fucose to the reducing terminal glucose moiety of LNnT or the starting material lactose, resulting in various byproducts . a useful α1,3-FucT from Parabacteroides goldsteinii (PgsFucT) has been found to be only reactive for GlcNAc in the N-acetyllactosamine (LacNAc) skeleton in vivo .
Industrial Production Methods
The industrial production of this compound involves the use of engineered Escherichia coli strains that heterologously express PgsFucT. These strains can accumulate significant amounts of this compound after a period of culture in a jar-fermenter .
Analyse Des Réactions Chimiques
Types of Reactions
Lacto-n-Fucopentaose III undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s structure allows it to participate in these reactions due to the presence of multiple functional groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts that facilitate substitution reactions. The specific conditions for these reactions depend on the desired outcome and the nature of the reactants involved.
Major Products Formed
The major products formed from the reactions of this compound vary based on the type of reaction. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms. Substitution reactions can result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
Lacto-n-Fucopentaose III has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactions of complex oligosaccharides.
Industry: The compound is used in the production of functional foods and supplements aimed at improving gut health and immune function.
Mécanisme D'action
Lacto-n-Fucopentaose III exerts its effects through various molecular targets and pathways. It requires clathrin-mediated endocytosis to induce alternative activation of antigen-presenting cells . The compound interacts with antigen-presenting cells via a receptor-mediated process, requiring internalization through a clathrin/dynamin-dependent but caveolus-independent endocytic pathway . This process leads to the induction of anti-inflammatory responses and the recruitment of regulatory T cells .
Comparaison Avec Des Composés Similaires
Lacto-n-Fucopentaose III can be compared with other similar compounds, such as lacto-N-neotetraose (LNnT). Both compounds are human milk oligosaccharides with anti-inflammatory properties, but they have distinct mechanisms of action and effects on the immune system . This compound is unique in its ability to induce alternative activation of antigen-presenting cells and its specific interactions with molecular targets .
List of Similar Compounds
- Lacto-N-neotetraose (LNnT)
- Lacto-N-fucopentaose I (LNFPI)
- Lacto-N-difucohexaose I (LNDFH I)
These compounds share structural similarities with this compound but differ in their specific biological activities and applications.
Propriétés
Formule moléculaire |
C32H55NO25 |
|---|---|
Poids moléculaire |
853.8 g/mol |
Nom IUPAC |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C32H55NO25/c1-7-14(39)17(42)21(46)30(50-7)57-26-13(33-8(2)38)29(54-12(6-37)25(26)56-31-22(47)18(43)15(40)9(3-34)52-31)58-27-16(41)10(4-35)53-32(23(27)48)55-24-11(5-36)51-28(49)20(45)19(24)44/h7,9-32,34-37,39-49H,3-6H2,1-2H3,(H,33,38)/t7-,9+,10+,11+,12+,13+,14+,15-,16-,17+,18-,19+,20+,21-,22+,23+,24+,25+,26+,27-,28?,29-,30-,31-,32-/m0/s1 |
Clé InChI |
CMQZRJBJDCVIEY-JEOLMMCMSA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)CO)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](OC([C@@H]([C@H]5O)O)O)CO)CO)O)NC(=O)C)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)CO)O)NC(=O)C)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(NE)-N-[2-(1H-benzimidazol-2-yl)-1-thiophen-2-ylethylidene]hydroxylamine](/img/structure/B11824089.png)
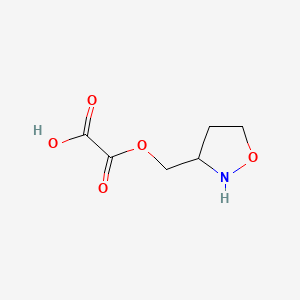
![5-[[4-(Difluoromethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11824097.png)
![2-[3-(hydroxyimino)cyclopentyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11824107.png)
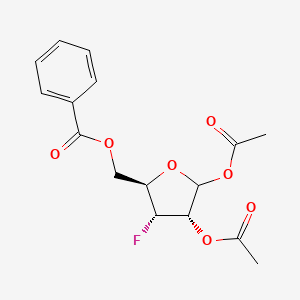
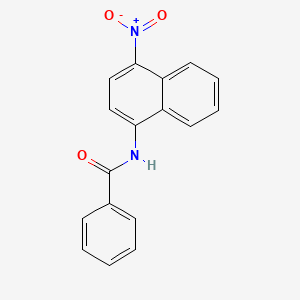
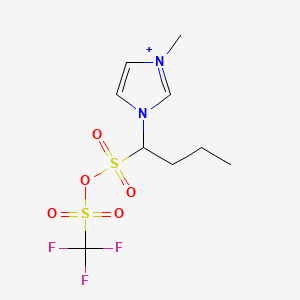
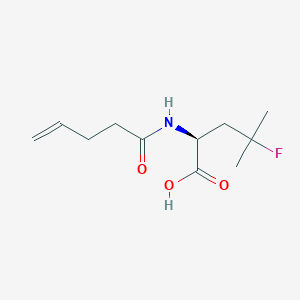

![3-[5-(2-Nitrophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B11824157.png)
